Divergent Reactivity in Transition Metal-Mediated Annulation: Steric Steering to [3 + 2] Products
Diethyl 2-vinylidenesuccinate exhibits a distinct reaction pathway compared to simple terminal allenoates when treated with the osmium hydrido alkenylcarbyne complex [OsH{≡CC(PPh₃)═CHPh}(PPh₃)₂Cl₂]BF₄ (1) in the presence of AgBF₄ [1]. While unsubstituted allenoates (CH₂═C═CHCOOR, R = Me, Et) undergo insertion to yield products 2/3, Diethyl 2-vinylidenesuccinate (CH₂═C═C(CH₂COOEt)(COOEt)) produces the [3 + 2] annulation product 4 exclusively [2]. This divergence is attributed to the steric bulk of the α-CH₂COOEt substituent, which precludes the insertion geometry accessible to the unsubstituted analogs [3].
| Evidence Dimension | Reaction pathway selectivity with Os carbyne complex |
|---|---|
| Target Compound Data | [3 + 2] annulation product 4 (exclusive pathway) |
| Comparator Or Baseline | Unsubstituted allenoates (CH₂═C═CHCOOR): insertion products 2/3 (exclusive pathway) |
| Quantified Difference | Complete pathway switch from insertion to [3 + 2] annulation |
| Conditions | Os complex 1 with excess AgBF₄ in DCE at 60 °C |
Why This Matters
This distinct reactivity profile enables access to structurally unique metallacyclic frameworks unavailable from simpler allenoates, directly impacting synthetic route selection.
- [1] Zhou, X.; He, X.; Lin, J.; et al. Reactions of Osmium Hydrido Alkenylcarbyne with Allenoates: Insertion and [3 + 2] Annulation. Organometallics 2015, 34 (9), 1742-1750. View Source
- [2] Zhou, X.; He, X.; Lin, J.; et al. Reactions of Osmium Hydrido Alkenylcarbyne with Allenoates: Insertion and [3 + 2] Annulation. Organometallics 2015, 34 (9), 1742-1750. View Source
- [3] Zhou, X.; He, X.; Lin, J.; et al. Reactions of Osmium Hydrido Alkenylcarbyne with Allenoates: Insertion and [3 + 2] Annulation. Organometallics 2015, 34 (9), 1742-1750. View Source
